Fosfosal

Descripción general

Descripción

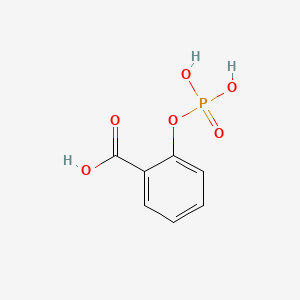

Fosfosal, también conocido como ácido 2-fosfonoxibenzoico, es un derivado del ácido salicílico. Es un derivado del ácido salicílico no acetilado con propiedades analgésicas y antiinflamatorias. This compound se utiliza principalmente como profármaco para el tratamiento de enfermedades inflamatorias .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Fosfosal ejerce sus efectos inhibiendo la enzima ciclooxigenasa, que es crucial en la síntesis de prostaglandinas. Esta inhibición reduce la inflamación y el dolor. Además, this compound inhibe selectivamente el dominio SH2 del factor de transcripción STAT5b, que participa en las vías relacionadas con el tumor .

Análisis Bioquímico

Biochemical Properties

Fosfosal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used for the detection of alkaline phosphatase (AP) enzyme . In the presence of this enzyme, this compound is converted to salicylic acid .

Cellular Effects

This compound has been found to influence cellular functions. It up-regulates CXCR4 activation only in the presence of CXCL12 . This is the first identification of a compound that increases CXCR4 activity by any mechanism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression. It has been reported that this compound increases the activity of CXCL12 in cellular studies with S. cerevisiae . NMR suggests this compound interacts with both the dimer and monomer, saturating the monomer over a narrower concentration range of this compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Fosfosal se puede sintetizar mediante la fosforilación del ácido salicílico utilizando pentóxido de fósforo. La reacción implica los siguientes pasos:

Fosforilación: El ácido salicílico se hace reaccionar con pentóxido de fósforo en tolueno a temperatura de reflujo. La relación molar de ácido salicílico a pentóxido de fósforo es típicamente de 2-4:1.

Hidrólisis: La mezcla de reacción se trata luego con agua para hidrolizar los anhídridos intermedios formados durante el paso de fosforilación.

Precipitación y Purificación: This compound se precipita, se aísla por filtración y, opcionalmente, se purifica

Métodos de Producción Industrial

La producción industrial de this compound sigue un proceso similar, pero está optimizado para la producción a gran escala. El uso de pentóxido de fósforo reduce el impacto ambiental al evitar la generación de ácido clorhídrico, que es un subproducto en otros métodos de fosforilación .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fosfosal se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: this compound se puede hidrolizar a ácido salicílico y ácido fosfórico.

Sustitución: El grupo hidroxilo fenólico puede participar en reacciones de sustitución.

Reactivos y Condiciones Comunes

Hidrólisis: Agua o soluciones acuosas en condiciones suaves.

Sustitución: Se pueden utilizar varios electrófilos, dependiendo del producto de sustitución deseado.

Productos Principales Formados

Hidrólisis: Ácido salicílico y ácido fosfórico.

Sustitución: Dependiendo del electrófilo utilizado, se pueden formar varios derivados sustituidos del ácido salicílico

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Salicílico: El compuesto madre de fosfosal, ampliamente utilizado por sus propiedades antiinflamatorias y analgésicas.

Aspirina (Ácido Acetilsalicílico): Otro derivado del ácido salicílico, conocido por sus efectos antiinflamatorios, analgésicos y antipiréticos.

Fosfomicina: Un derivado del ácido fosfónico con propiedades antibacterianas, utilizado para tratar infecciones del tracto urinario.

Singularidad de this compound

This compound es único debido a su inhibición selectiva del factor de transcripción STAT5b, que no se observa con otros derivados del ácido salicílico. Esta selectividad lo convierte en un candidato prometedor para terapias contra el cáncer dirigidas .

Propiedades

IUPAC Name |

2-phosphonooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKUDWZICMJVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045394 | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-83-1 | |

| Record name | Fosfosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfosal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fosfosal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfosal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124X2V25W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fosfosal, the O-phosphorylated derivative of salicylic acid, exhibits its effects through multiple mechanisms. [, ] Primarily, it acts as a prodrug for salicylic acid, rapidly hydrolyzing into this active metabolite in vivo. [] Salicylic acid, in turn, is a well-known inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and downstream anti-inflammatory and analgesic effects. [, , , ] Additionally, this compound itself directly interacts with the SH2 domain of STAT5b, a transcription factor involved in tumor development. This interaction inhibits STAT5b activity, suggesting a potential avenue for anti-tumor therapy. [, ] Furthermore, research indicates that this compound up-regulates CXCR4 activation in the presence of CXCL12, showcasing its ability to modulate chemokine receptor activity. []

A: While this compound itself is not reported to possess direct catalytic activity, its use as an acid catalyst in polyester-melamine paint formulations has been explored. [] In this context, this compound acts as an in-situ phosphatizing reagent, promoting the formation of a phosphate conversion coating on aluminum surfaces. [] This phosphatization process enhances corrosion resistance and paint adhesion, highlighting an indirect catalytic role of this compound in surface modification.

A: While the provided abstracts do not delve into specific computational studies, the identification of this compound's interaction with STAT5b and CXCR4 suggests the potential for employing computational techniques. [, ] Molecular docking simulations could elucidate the binding mode of this compound within the SH2 domain of STAT5b, providing insights for developing more potent and selective inhibitors. [] Additionally, molecular dynamics simulations could be utilized to understand the influence of this compound on CXCR4 conformation and dynamics in the presence of CXCL12. [] Further application of computational methods like QSAR could be valuable in exploring the structure-activity relationships of this compound and designing analogs with improved pharmacological profiles.

ANone: The provided abstracts primarily focus on the pharmacological and pharmacokinetic aspects of this compound and do not offer specific details on SHE regulations. As a pharmaceutical compound, this compound would be subject to regulations governing the development, manufacturing, and disposal of pharmaceuticals, ensuring its safe and environmentally responsible use. These regulations vary across countries and jurisdictions and require consultation with relevant regulatory bodies.

A: this compound exhibits rapid absorption following oral administration, with its hydrolysis product, salicylic acid, being the only detectable moiety in plasma. [, , ] This rapid conversion suggests that this compound primarily acts as a prodrug for salicylic acid. [] The pharmacokinetic parameters of salicylic acid derived from this compound administration are comparable to those observed after direct salicylic acid administration. [, ] Studies in humans demonstrated that a this compound dose of 2,400 mg three times daily achieved steady-state plasma concentrations of salicylic acid within the therapeutic range for anti-inflammatory activity (150-300 µg/mL). [] Additionally, co-administration of this compound with codeine did not significantly alter the pharmacokinetic profiles of either drug, suggesting minimal drug-drug interaction potential. []

A: Preclinical studies have demonstrated the analgesic and anti-inflammatory effects of this compound in various animal models. [, , ] In mice, this compound exhibited significant analgesic activity in the acetic acid-induced writhing test and the hot plate test, comparable to the effects observed with aspirin. [] Additionally, this compound displayed anti-inflammatory activity in the xylene-induced ear swelling test and the acetic acid-induced vascular permeability test in mice. [] Importantly, this compound demonstrated better gastric tolerance compared to aspirin in these preclinical studies. [] Furthermore, clinical trials have investigated the analgesic efficacy of this compound in patients with musculoskeletal and articular pain. [, , ] Double-blind studies revealed that this compound effectively reduced pain severity, activity impairment, and insomnia compared to placebo. [, ] Moreover, this compound demonstrated comparable analgesic activity to lysine acetylsalicylate in a clinical trial involving patients with rheumatoid arthritis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.